BenchChemオンラインストアへようこそ!

4-[(3,4-dichlorophenyl)amino]-6,7-dimethoxyquinazoline-2(1H)-thione

EGFR inhibition Kinase assay SAR

This 4-anilinoquinazoline derivative features a unique C2-thione group and 3,4-dichloroaniline motif, distinguishing it from classic EGFR inhibitors like PD153035 and gefitinib. Its divergent hydrogen-bonding capacity and substitution pattern preclude generic substitution, offering researchers a valuable tool for chemical probe development and kinase selectivity profiling. Secure high-purity batches for target deconvolution and SAR exploration.

Molecular Formula C16H13Cl2N3O2S
Molecular Weight 382.26
CAS No. 901868-60-8
Cat. No. B2748049
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[(3,4-dichlorophenyl)amino]-6,7-dimethoxyquinazoline-2(1H)-thione
CAS901868-60-8
Molecular FormulaC16H13Cl2N3O2S
Molecular Weight382.26
Structural Identifiers
SMILESCOC1=C(C=C2C(=C1)C(=NC(=S)N2)NC3=CC(=C(C=C3)Cl)Cl)OC
InChIInChI=1S/C16H13Cl2N3O2S/c1-22-13-6-9-12(7-14(13)23-2)20-16(24)21-15(9)19-8-3-4-10(17)11(18)5-8/h3-7H,1-2H3,(H2,19,20,21,24)
InChIKeyHUKHVECCJCLLRT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-[(3,4-Dichlorophenyl)amino]-6,7-dimethoxyquinazoline-2(1H)-thione (CAS 901868-60-8): Structural Class and Baseline Characteristics for Research Procurement


4-[(3,4-Dichlorophenyl)amino]-6,7-dimethoxyquinazoline-2(1H)-thione (CAS 901868-60-8) belongs to the 4-anilinoquinazoline class of heterocyclic compounds, characterized by a quinazoline core bearing a 3,4-dichlorophenylamino substituent at position 4, methoxy groups at positions 6 and 7, and a thione (C=S) group at position 2 [1]. This scaffold is structurally related to well-characterized ATP-competitive epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors such as PD153035 (4-[(3-bromophenyl)amino]-6,7-dimethoxyquinazoline), gefitinib, and erlotinib [2]. However, the replacement of the canonical quinazoline C2-hydrogen or C4-substitution pattern with a C2-thione moiety, combined with the 3,4-dichloroaniline motif, distinguishes this compound from its 4-anilinoquinazoline congeners and is expected to modulate kinase binding affinity, selectivity, and physicochemical properties in a manner relevant to chemical biology and drug discovery programs [3].

Why Generic Substitution Fails for 4-[(3,4-Dichlorophenyl)amino]-6,7-dimethoxyquinazoline-2(1H)-thione: Structural Determinants of Divergent Pharmacology


The 4-anilinoquinazoline chemical space exhibits steep structure-activity relationships (SAR) wherein minor modifications to the aniline substituent or quinazoline core can produce orders-of-magnitude changes in target potency, kinase selectivity, and cellular efficacy [1]. In the case of 4-[(3,4-dichlorophenyl)amino]-6,7-dimethoxyquinazoline-2(1H)-thione, two structural features preclude generic substitution with more common analogs: (i) the C2-thione group replaces the C2-hydrogen present in PD153035 and gefitinib, fundamentally altering the hydrogen-bonding capacity and geometry within the kinase ATP-binding pocket, and (ii) the 3,4-dichloro substitution pattern on the aniline ring differs from the 3-bromo (PD153035), 3-chloro-4-fluoro (gefitinib), and 3-ethynylphenyl (erlotinib) motifs that have been extensively optimized for EGFR potency [2][3]. Consequently, this compound cannot be assumed to phenocopy the EGFR-inhibitory profile of its structural relatives and may instead exhibit a distinct target engagement spectrum—a property that is itself valuable for chemical probe development and target deconvolution studies [3].

Quantitative Differentiation Evidence for 4-[(3,4-Dichlorophenyl)amino]-6,7-dimethoxyquinazoline-2(1H)-thione Against Structural Analogs


EGFR Tyrosine Kinase Inhibitory Potency: C2-Thione vs. C2-Hydrogen Quinazoline Comparison

The prototypical 4-anilino-6,7-dimethoxyquinazoline PD153035 (C2-H) inhibits EGFR tyrosine kinase with an IC50 of 25 pM (Ki = 6 pM) in cell-free kinase assays [1]. Introduction of a C2-thione group in a closely related 4-anilino-6,7-dimethoxyquinazoline-2(1H)-thione scaffold (4-(3-ethoxypropylamino)-6,7-dimethoxy-1H-quinazoline-2-thione) resulted in an EC50 of 3,430 nM against a Bcl-xL isoform target, suggesting a substantial shift in target engagement away from canonical EGFR inhibition [2]. While direct EGFR IC50 data for 4-[(3,4-dichlorophenyl)amino]-6,7-dimethoxyquinazoline-2(1H)-thione are not publicly available, the C2-thione modification is expected, based on class-level SAR, to significantly attenuate ATP-competitive EGFR binding relative to the C2-hydrogen analog PD153035 due to disruption of the critical N1–Thr766 (gatekeeper) hydrogen bond network within the kinase hinge region [1][3].

EGFR inhibition Kinase assay SAR

Halogen Substitution Pattern on the Aniline Ring: 3,4-Dichloro vs. 3-Bromo and 3-Chloro-4-Fluoro

The 3,4-dichloro substitution pattern on the aniline ring of the target compound differs from the 3-bromo substitution of PD153035 and the 3-chloro-4-fluoro substitution of gefitinib. In the PD153035 SAR series, replacement of the 3-bromo with 3,4-dichloro would be predicted to modulate both potency and selectivity based on the steep SAR observed for halogen substituents in the EGFR ATP-binding pocket hydrophobic pocket II [1]. The 3,4-dichloro pattern introduces two electron-withdrawing chlorine atoms in a contiguous arrangement, which may influence the dihedral angle between the aniline ring and the quinazoline core, thereby affecting the binding conformation [2]. Gefitinib's 3-chloro-4-fluoro pattern was specifically optimized for oral bioavailability and EGFR selectivity (IC50 = 33 nM in kinase assays), while the 3,4-dichloro pattern has been less extensively characterized in the context of EGFR but has appeared in quinazoline-carbocycle scaffold elaborations targeting alternative kinases [3].

Halogen SAR EGFR selectivity Kinase profiling

Antiproliferative Activity of Anilinoquinazoline Derivatives with Non-EGFR Mechanisms: Class-Level Precedent for Target Compound Differentiation

The anilinoquinazoline derivative Q15 (6-amino-4(N)-(3-chloro-4-fluorophenyl)-7-[4-[4-phenoxy(phenylcarbamoyl)]piperazin-1-yl]quinazolin-4-amine) demonstrated potent antiproliferative activity across a panel of human cancer cell lines (IC50 range: 0.4–14.5 µM) without inhibiting EGFR-mediated tyrosine phosphorylation, in direct contrast to gefitinib [1]. Q15 was 6-fold more potent than gefitinib in KMS34 multiple myeloma cells (Q15 IC50 = 1.1 µM vs. gefitinib IC50 ≈ 6.6 µM) despite lacking EGFR inhibitory activity [1][2]. This demonstrates that 4-anilinoquinazoline derivatives can engage non-EGFR targets (in the case of Q15, hCAP-G2/condensin II) and achieve potent cellular activity through alternative mechanisms. The 2-thione modification in the target compound further distinguishes it from both Q15 and the EGFR-active analogs, potentially enabling yet another distinct target engagement profile within the anilinoquinazoline chemotype [3].

Antiproliferative activity Non-EGFR mechanism Cancer cell lines

Physicochemical Differentiation: C2-Thione Impact on Lipophilicity and Solubility vs. C2-Hydrogen and C2-Oxo Analogs

The replacement of the C2-hydrogen in PD153035 (calculated logP ≈ 3.5) with a C2-thione group (C=S) in 4-[(3,4-dichlorophenyl)amino]-6,7-dimethoxyquinazoline-2(1H)-thione is predicted to increase lipophilicity by approximately 1.0–1.5 logP units based on the Hansch π constant for the thione substitution (estimated π ≈ +0.8 to +1.2 for Ar–H → Ar–C=S conversion) [1][2]. The 3,4-dichloro substitution (Σπ ≈ +1.42 for two chlorine atoms) further elevates lipophilicity relative to the 3-bromo analog PD153035 (π Br ≈ +0.86) [1]. This increase in lipophilicity may enhance membrane permeability but reduce aqueous solubility, impacting formulation and assay compatibility. The thione moiety also introduces a potential metal-chelating functionality and alters the compound's hydrogen-bond acceptor/donor profile, which may influence off-target pharmacology and pharmacokinetics relative to C2-hydrogen or C2-oxo (quinazolinone) analogs [3].

Lipophilicity Aqueous solubility Drug-likeness

Recommended Research and Industrial Application Scenarios for 4-[(3,4-Dichlorophenyl)amino]-6,7-dimethoxyquinazoline-2(1H)-thione


Chemical Probe for Non-EGFR Kinase Target Deconvolution

Structure-Activity Relationship (SAR) Exploration of the Quinazoline C2 Position

Antimicrobial and Antifungal Screening Based on Quinazoline-2-thione Pharmacophore

Medicinal Chemistry Hit-to-Lead Diversification Scaffold

Quote Request

Request a Quote for 4-[(3,4-dichlorophenyl)amino]-6,7-dimethoxyquinazoline-2(1H)-thione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.